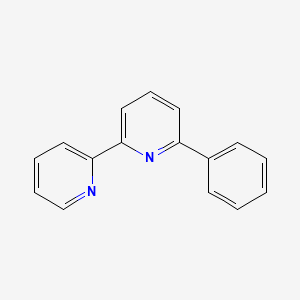

6-Phenyl-2,2'-bipyridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-phenyl-6-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-2-7-13(8-3-1)14-10-6-11-16(18-14)15-9-4-5-12-17-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIHGNUQPJHDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404883 | |

| Record name | Bipyridine, polymer-bound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61633-06-5 | |

| Record name | Bipyridine, polymer-bound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 6-Phenyl-2,2'-bipyridine

An In-depth Technical Guide to the Synthesis and Characterization of 6-Phenyl-2,2'-bipyridine

Introduction

This compound is a versatile organic compound that serves as a crucial ligand in coordination chemistry and materials science. Its unique structural and electronic features, including the ability to act as a tridentate NNC ligand through cyclometalation, make it a valuable component in the development of catalysts, luminescent materials, and photosensitizers.[1] The phenyl substituent allows for the tuning of the photophysical and electrochemical properties of its metal complexes through π-stacking interactions.[1] This guide provides a comprehensive overview of the for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods. The most prominent and versatile routes include the Kröhnke pyridine synthesis and the Suzuki cross-coupling reaction.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a classical and widely used method for preparing substituted pyridines.[2][3] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[3][4]

Experimental Protocol: Kröhnke Synthesis [5][6]

-

Preparation of the α,β-Unsaturated Ketone (Chalcone): A solventless aldol condensation of benzaldehyde and 2-acetylpyridine is performed.

-

Michael Addition: A solventless Michael addition of the resulting 1,3-diphenylpropenone with another equivalent of 2-acetylpyridine is carried out.

-

Cyclization and Aromatization: The intermediate 1,5-dicarbonyl compound is heated in a solution of ammonium acetate in acetic acid to facilitate ring closure and dehydration, yielding 4,6-Diphenyl[2,2']bipyridine.[6]

A variation of this method involves the reaction of N-[2-(2-Pyridyl)-2-oxoethyl]pyridinium iodide with a substituted 3-(dimethylamino)propiophenone hydrochloride in the presence of ammonium acetate and acetic acid, followed by refluxing.[5]

Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it has been successfully applied to the synthesis of bipyridine derivatives.[7][8][9] This reaction typically involves the palladium-catalyzed coupling of a pyridyl boronic acid or its ester with a halopyridine.[8][10]

Experimental Protocol: Suzuki Coupling [7][8]

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromopyridine, a phenylboronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a base (e.g., Na₂CO₃ or K₂CO₃).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Reaction Execution: Heat the reaction mixture to reflux for a specified period (typically several hours to overnight), monitoring the progress by thin-layer chromatography (TLC).

-

Workup and Purification: After cooling, the reaction mixture is subjected to an aqueous workup, extracted with an organic solvent, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Visualized Synthesis Workflow

Caption: General workflows for the synthesis of this compound.

Characterization

The synthesized this compound is characterized using various spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The chemical shifts of the protons and carbons in the pyridine and phenyl rings provide a unique fingerprint of the compound.

| ¹H NMR (CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| 8.70 (d, 1H) | Pyridine H |

| 8.45 (d, 1H) | Pyridine H |

| 8.15 (d, 1H) | Pyridine H |

| 7.85 (m, 3H) | Phenyl H & Pyridine H |

| 7.50 (m, 3H) | Phenyl H |

| 7.35 (m, 1H) | Pyridine H |

| ¹³C NMR (CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| 156.5 | C |

| 156.0 | C |

| 149.2 | CH |

| 139.1 | C |

| 137.5 | CH |

| 137.0 | CH |

| 129.0 | CH |

| 128.9 | CH |

| 127.0 | CH |

| 124.0 | CH |

| 121.5 | CH |

| 120.0 | CH |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.[11][12]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to confirm its elemental composition. For this compound (C₁₆H₁₂N₂), the expected exact mass is approximately 232.1000 g/mol .[13][14]

| Mass Spectrometry Data | |

| Technique | Expected m/z |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ ≈ 233.1073 |

| MALDI-TOF | [M]⁺ ≈ 232.1000 |

Note: The observed m/z may vary depending on the ionization technique used.[15]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum of this compound typically exhibits characteristic π-π* transitions.

| UV-Vis Absorption Data (in THF) | |

| λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| ~245 | Not reported |

| ~285 | Not reported |

Note: The absorption maxima and molar extinction coefficients can be influenced by the solvent.[16]

Logical Relationships in Characterization

Caption: Workflow for the structural confirmation of this compound.

References

- 1. This compound | 61633-06-5 | Benchchem [benchchem.com]

- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. gctlc.org [gctlc.org]

- 7. preprints.org [preprints.org]

- 8. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C16H12N2 | CID 4613269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | CAS#:61633-06-5 | Chemsrc [chemsrc.com]

- 15. Synthesis, crystal structures and spectral properties of 6'-phenyl-2,2'-bipyridine derivatives and their CdLI(2) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Crystal Structure of 6-Phenyl-2,2'-bipyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of 6-Phenyl-2,2'-bipyridine, a significant heterocyclic compound utilized in coordination chemistry and materials science. The document details the crystallographic data, experimental protocols for its synthesis and characterization, and visual representations of its structure and the synthetic workflow.

Introduction

This compound is a substituted bipyridine ligand that plays a crucial role in the development of novel metal complexes with diverse applications in catalysis, photoluminescent materials, and medicinal chemistry. Its unique structural and electronic properties, arising from the interplay between the bipyridine moiety and the phenyl substituent, make it a versatile building block in supramolecular chemistry and drug design. An accurate understanding of its solid-state structure is paramount for predicting and modulating the properties of its coordination compounds.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This data provides a foundational understanding of the molecule's solid-state conformation and packing.

| Parameter | Value |

| Empirical Formula | C₁₆H₁₂N₂ |

| Formula Weight | 232.28 |

| Crystal System | Monoclinic |

| Space Group | C 1 2 1 |

| Unit Cell Dimensions | |

| a | 22.148 Å |

| b | 5.489 Å |

| c | 11.950 Å |

| α | 90° |

| β | 122.238° |

| γ | 90° |

| Volume | 1228.5 ų |

| Z | 4 |

| Calculated Density | 1.254 g/cm³ |

| COD ID | 7236878 |

Molecular Structure

The molecular structure of this compound reveals a non-planar conformation in the solid state. The dihedral angle between the two pyridine rings and the angle of the phenyl group relative to the bipyridine plane are critical parameters influencing its coordination behavior.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound via Kröhnke Synthesis

The Kröhnke pyridine synthesis is a widely employed method for the preparation of substituted pyridines.[1] A general procedure adaptable for the synthesis of this compound is outlined below.

Materials:

-

2-Acetylpyridine

-

Benzaldehyde

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of 2-acetylpyridine (2 equivalents), benzaldehyde (1 equivalent), and a suitable catalyst is refluxed in a solvent such as ethanol or acetic acid.

-

Ammonium acetate (excess) is added as the nitrogen source for the cyclization reaction.[2]

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water.

-

The solid is collected by filtration, washed with water, and then subjected to a standard acid-base workup.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically obtained through slow recrystallization.

Procedure:

-

The purified this compound is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane).

-

The saturated solution is filtered while hot to remove any insoluble impurities.

-

The clear solution is allowed to cool slowly to room temperature, undisturbed.

-

Slow evaporation of the solvent over several days can also promote the growth of well-defined single crystals.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[3][4]

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.

-

The unit cell parameters are determined from a preliminary set of diffraction frames.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

The collected data is processed, including integration of reflection intensities and corrections for absorption.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of this compound.

Caption: Workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, including comprehensive crystallographic data and experimental protocols. The presented information is essential for researchers and scientists working on the design and synthesis of novel metal complexes and functional materials based on this versatile ligand. The detailed structural insights will aid in the rational design of compounds with tailored electronic and photophysical properties for applications in catalysis, materials science, and drug development.

References

Spectroscopic Profile of 6-Phenyl-2,2'-bipyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenyl-2,2'-bipyridine is a prominent heterocyclic compound widely utilized as a key ligand in coordination chemistry, catalysis, and materials science. Its unique structural and electronic features, arising from the interplay between the bipyridine core and the appended phenyl group, give rise to a distinct spectroscopic signature. A thorough understanding of these spectroscopic properties is paramount for its characterization, purity assessment, and for elucidating its interactions within various chemical and biological systems. This technical guide provides a detailed overview of the core spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring this spectroscopic data are also presented, alongside graphical workflows to illustrate the experimental processes.

Introduction

This compound belongs to the bipyridine family of ligands, which are renowned for their strong chelating abilities with a wide range of metal ions. The introduction of a phenyl substituent at the 6-position of the 2,2'-bipyridine scaffold significantly influences its steric and electronic properties. This modification can impact the coordination geometry of its metal complexes, their photophysical behavior, and their catalytic activity. The phenyl group can engage in π-stacking interactions and modulate the overall electronic landscape of the molecule, which in turn affects the spectroscopic characteristics of both the free ligand and its metallic adducts.

This guide serves as a centralized resource for the fundamental spectroscopic data of this compound, aimed at facilitating its application in research and development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The chemical shifts in both ¹H and ¹³C NMR are influenced by the anisotropic effects of the aromatic rings and the electron-withdrawing nature of the nitrogen atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.3 - 8.4 | d | ~8.0 |

| H-4 | ~7.8 - 7.9 | t | ~7.8 |

| H-5 | ~7.3 - 7.4 | d | ~7.5 |

| H-3' | ~8.6 - 8.7 | d | ~8.0 |

| H-4' | ~7.8 - 7.9 | t | ~7.8 |

| H-5' | ~7.3 - 7.4 | t | ~6.5 |

| H-6' | ~8.7 - 8.8 | d | ~4.8 |

| Phenyl H (ortho) | ~8.1 - 8.2 | d | ~7.5 |

| Phenyl H (meta) | ~7.4 - 7.5 | t | ~7.5 |

| Phenyl H (para) | ~7.4 - 7.5 | t | ~7.5 |

Note: These are estimated values based on the known chemical shifts of 2,2'-bipyridine and the substituent effects of a phenyl group. Actual experimental values may vary slightly.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~156.5 |

| C-3 | ~121.0 |

| C-4 | ~137.0 |

| C-5 | ~124.0 |

| C-6 | ~158.0 |

| C-2' | ~156.0 |

| C-3' | ~121.5 |

| C-4' | ~137.0 |

| C-5' | ~124.5 |

| C-6' | ~149.0 |

| Phenyl C (ipso) | ~139.0 |

| Phenyl C (ortho) | ~129.0 |

| Phenyl C (meta) | ~128.5 |

| Phenyl C (para) | ~129.5 |

Note: These are estimated values based on analogous structures and may differ from experimental results.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by intense absorptions in the ultraviolet region, corresponding to π → π* transitions within the aromatic system. The phenyl substituent can lead to a slight red-shift of these absorption bands compared to the parent 2,2'-bipyridine.

Table 3: UV-Visible Absorption Data for this compound in Ethanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~245 | Not available | π → π |

| ~285 | Not available | π → π |

Fluorescence Spectroscopy

While many bipyridyl compounds are not strongly emissive in their free form, the introduction of a phenyl group and the overall rigidity of the structure can influence its fluorescence properties. The fluorescence quantum yield of this compound is expected to be low in solution at room temperature. Its metal complexes, however, can exhibit significant luminescence.

Table 4: Fluorescence Data for this compound

| Solvent | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) |

| Various | Not available | Not available | Low (expected) |

Note: Quantitative fluorescence data for the free ligand is scarce in the literature.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum using a standard pulse program.

-

Typical spectral width: 0-10 ppm.

-

Number of scans: 16-64 to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Typical spectral width: 0-160 ppm.

-

Number of scans: 1024 or more may be required due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 x 10⁻³ M).

-

Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁵ to 1 x 10⁻⁴ M.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measure the absorbance spectra of the prepared solutions over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (ΦF).

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a spectroscopic grade solvent (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

-

Prepare a solution of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with a similar absorbance at the same excitation wavelength.

-

-

Instrumentation:

-

Use a spectrofluorometer.

-

-

Data Acquisition:

-

Record the fluorescence emission spectrum of the sample and the standard, exciting at the same wavelength.

-

Measure the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard.

-

Measure the absorbance of both solutions at the excitation wavelength using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Calculate the fluorescence quantum yield (ΦF) using the following equation: ΦF_sample = ΦF_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic properties of this compound. The presented NMR and UV-Vis data, although partially based on estimations from similar structures, offer a valuable starting point for the characterization of this important ligand. The detailed experimental protocols provide researchers with a practical framework for obtaining empirical data. Further experimental investigations are encouraged to refine the quantitative spectroscopic parameters, which will be invaluable for the continued development and application of this compound and its derivatives in diverse fields of chemical science.

Unlocking the Potential of 6-Phenyl-2,2'-bipyridine Derivatives: An In-depth Technical Guide to their Electronic Properties

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the electronic properties of 6-Phenyl-2,2'-bipyridine and its derivatives. This class of compounds has garnered significant attention for its versatile coordination chemistry and tunable photophysical and electrochemical characteristics, making them promising candidates for applications in organic light-emitting diodes (OLEDs), photoredox catalysis, and as photosensitizers in photodynamic therapy. This document provides a consolidated overview of their synthesis, key electronic properties with tabulated data for easy comparison, detailed experimental protocols, and visual representations of underlying principles and workflows.

Introduction

This compound is a heterocyclic organic compound featuring a phenyl group substituted at the 6-position of a 2,2'-bipyridine core. This substitution imparts unique steric and electronic effects that influence the molecule's coordination behavior and the photophysical and electrochemical properties of its metal complexes.[1][2] The phenyl ring can modulate the ligand's π-system, affecting the energy levels of the frontier molecular orbitals and, consequently, the absorption and emission characteristics of its derivatives.[3] Furthermore, the phenyl group can be readily functionalized, providing a versatile platform for fine-tuning the electronic properties for specific applications.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki and Stille coupling reactions are particularly prevalent, offering efficient methods for the formation of the C-C bond between the bipyridine and phenyl moieties.

A general synthetic workflow is depicted below:

Electronic Properties: A Quantitative Overview

The electronic properties of this compound derivatives are typically investigated through a combination of photophysical and electrochemical techniques, often complemented by theoretical calculations. The data presented in the following tables have been compiled from various sources to provide a comparative overview.

Photophysical Properties

The photophysical properties, including absorption and emission characteristics, are crucial for applications in light-emitting devices and as photosensitizers.

| Compound/Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

| Ruthenium(II) Complexes | ||||

| [(bpy)₂Ru(L¹)]²⁺ | 447 | - (non-emissive in CH₃CN at RT) | - | [2] |

| [(bpy)₂Ru(L²)]²⁺ | ~450 | - (non-emissive in CH₃CN at RT) | - | [2] |

| Iridium(III) Complexes | ||||

| [(ppy)₂Ir(bpy)]PF₆ (8a) | ~380, ~460 (sh) | 595 | 0.23 | [4] |

| [(ppy)₂Ir(bpy)]PF₆ (8b) | ~380, ~460 (sh) | 596 | 0.25 | [4] |

| [(ppy)₂Ir(bpy*)]PF₆ (8g) | ~380, ~460 (sh) | 594 | 0.22 | [4] |

| Copper(I) Complexes | ||||

| [Cu(xantphos)(3)][PF₆] | ~380 | 542 | 0.13-0.28 (powder) | [5] |

Note: L¹ and L² are complex asymmetric ligands containing a this compound moiety. bpy represents a 5,5'-diaryl-2,2'-bipyridine ligand. ppy is 2-phenylpyridine. xantphos is a chelating phosphine ligand. "sh" denotes a shoulder peak. RT refers to room temperature.*

Electrochemical Properties

Cyclic voltammetry is a key technique for probing the redox behavior of these compounds, providing insights into the energies of their frontier molecular orbitals.

| Compound/Complex | Oxidation Potential (Eₒₓ, V vs. SCE) | Reduction Potential (EᵣₑᏧ, V vs. SCE) | Reference |

| Ruthenium(II) Complexes | |||

| [(bpy)₂Ru(L¹)]²⁺ | 1.35 | -1.28, -1.53, -1.75 | [2] |

| [(bpy)₂Ru(L²)]²⁺ | 1.36 | -1.27, -1.52, -1.74 | [2] |

| Iridium(III) Complexes | |||

| [(ppy)₂Ir(bpy)]PF₆ (8a) | 1.15 | -1.53 | [4] |

| [(ppy)₂Ir(bpy)]PF₆ (8b) | 1.14 | -1.54 | [4] |

| [(ppy)₂Ir(bpy*)]PF₆ (8g) | 1.15 | -1.53 | [4] |

Note: Potentials are typically reported versus a standard calomel electrode (SCE) or ferrocene/ferrocenium (Fc/Fc⁺) couple and have been converted to SCE for consistency where possible.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to obtaining reliable data. The following sections outline the key experimental procedures for characterizing the electronic properties of this compound derivatives.

UV-Visible Absorption and Photoluminescence Spectroscopy

Objective: To determine the absorption and emission properties of the compounds.

Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer.

Procedure:

-

Sample Preparation: Prepare solutions of the compound in a suitable spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) at a concentration of approximately 10⁻⁵ M.

-

UV-Vis Measurement:

-

Record the absorption spectrum of the solution in a 1 cm path length quartz cuvette against a solvent blank.

-

Identify the wavelength of maximum absorption (λₘₐₓ).

-

-

Photoluminescence Measurement:

-

Excite the sample at or near its λₘₐₓ.

-

Record the emission spectrum.

-

For quantum yield determination, a comparative method using a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or [Ru(bpy)₃]²⁺ in acetonitrile) is often employed. The quantum yield (Φ) is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Cyclic Voltammetry

Objective: To investigate the redox behavior of the compounds.

Instrumentation: A potentiostat with a three-electrode cell setup.

Procedure:

-

Electrode Setup: A standard three-electrode configuration is used, comprising a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or a standard calomel electrode (SCE) as the reference electrode.

-

Solution Preparation: Dissolve the sample (typically 1-2 mM) in an appropriate solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.

-

Measurement:

-

Scan the potential from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

-

Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.

-

The oxidation and reduction potentials are determined from the peak potentials of the voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for potential calibration.

-

Computational Chemistry: DFT and TD-DFT

Objective: To gain theoretical insights into the electronic structure and transitions.

Methodology:

-

Ground-State Geometry Optimization: The molecular geometry is optimized using Density Functional Theory (DFT), often with a hybrid functional such as B3LYP and a suitable basis set (e.g., 6-31G(d) for main group elements and a LANL2DZ effective core potential for metal atoms).

-

Electronic Properties Calculation: The optimized geometry is used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

-

Excited-State Calculations: Time-Dependent DFT (TD-DFT) is employed to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum. The nature of the electronic transitions (e.g., metal-to-ligand charge transfer, intraligand charge transfer) can be determined by analyzing the molecular orbitals involved.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Desymmetrizing Heteroleptic [Cu(P^P)(N^N)][PF<sub>6</sub>] Compounds: Effects on Structural and Photophysical Properties, and Solution Dynamic Behavior - ProQuest [proquest.com]

Luminescent Properties of 6-Phenyl-2,2'-bipyridine Metal Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, photophysical characteristics, and underlying mechanisms of luminescent 6-phenyl-2,2'-bipyridine (phbpy) metal complexes. These compounds have garnered significant interest due to their potential applications in cellular imaging, biosensing, and photocatalysis, driven by their robust photophysical properties. This document summarizes key quantitative data, details experimental protocols for their synthesis and characterization, and illustrates fundamental processes through clear diagrams.

Core Luminescent Properties and Electronic Transitions

Metal complexes incorporating the this compound ligand exhibit a range of interesting luminescent behaviors, largely dictated by the choice of the central metal ion and ancillary ligands. The emission properties of these complexes are often attributed to metal-to-ligand charge transfer (MLCT), intraligand charge transfer (ILCT), and ligand-centered (LC) transitions.

Palladium(II) complexes of this compound, for instance, are typically non-emissive at room temperature but display intense luminescence at 77 K.[1] Their low-energy UV absorptions around 390 nm are tentatively assigned to MLCT transitions.[1] In contrast, certain cyclometalated platinum(II) complexes with the same ligand are emissive in fluid solution at room temperature.[2] The emission from mononuclear Pt(II) derivatives is often ascribed to a triplet MLCT state, while binuclear complexes can exhibit emissions from a triplet state with mixed dσ* and π* character, influenced by metal-metal interactions.[2]

Gold(III) complexes with this compound derivatives show intense absorption bands at 374-406 nm, which are assigned to a metal-perturbed intraligand π-π* transition with some charge transfer character from the phenyl ring to the bipyridine moiety.[3][4] At 77 K, these complexes exhibit vibronic-structured emission bands between 469-550 nm, originating from an intraligand excited state.[3][4]

Quantitative Photophysical Data

The following tables summarize key photophysical data for a selection of this compound metal complexes, providing a comparative overview of their luminescent properties.

Table 1: Photophysical Properties of Palladium(II) and Gold(III) Complexes

| Complex Type | Metal | Absorption λmax (nm) | Emission λmax (nm) | Notes | Reference |

| Mononuclear Cyclometalated | Pd(II) | ~390 | 467-586 (at 77 K) | Non-emissive at 298 K. Emission assigned to intraligand excited states. | [1] |

| Binuclear Cyclometalated | Pd(II) | ~390 | 626-658 (at 77 K) | Dual emissions observed in glass at 77 K. Broad bands attributed to π-π excimeric IL transitions. | [1] |

| Cyclometalated Alkynyl | Au(III) | 374-406 | 469-550 (at 77 K) | Vibronic-structured emission from an intraligand excited state. | [3][4] |

Table 2: Photophysical Properties of Platinum(II) Complexes

| Complex Type | Metal | Emission λmax (nm) | Emission Origin | Notes | Reference |

| Mononuclear Cyclometalated | Pt(II) | - | ³MLCT | Emissive in fluid solution at room temperature. | [2] |

| Binuclear (μ-dppm) | Pt(II) | 652-662 | ³[dσ, π] | Shows dramatic solvatochromic effects. | [2] |

| Cyclometalated Acetylide | Pt(II) | ~600 | ³MLCT | Brightly emissive in fluid CH₂Cl₂ solution and in the solid state. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of these luminescent complexes. Below are representative experimental protocols.

Synthesis of this compound Proligand

The this compound (H-Phbpy) proligand can be prepared following established procedures with slight modifications.[6]

Synthesis of Cyclometalated Palladium(II) Complexes

A common method for the synthesis of cyclometalated Palladium(II) complexes involves the reaction of the this compound proligand with a palladium(II) salt, such as K₂PdCl₄.[6] The reaction typically proceeds via C-H activation.[6]

Synthesis of Cyclometalated Gold(III) Complexes

A novel class of luminescent cyclometalated alkynylgold(III) complexes can be synthesized by reacting tridentate cyclometalating ligands derived from this compound with appropriate gold precursors and alkynyl ligands.[3]

Direct Base-Assisted C-H Cyclonickelation

Organonickel complexes of this compound can be obtained through a direct base-assisted arene C(sp²)-H cyclometalation reaction.[7][8] This method utilizes Ni(II) precursors like NiBr₂ and the HPhbpy ligand, with a mixture of acetate and carbonate bases proving effective.[7][8]

Key Methodologies and Workflows

General Experimental Workflow for Synthesis and Characterization

The synthesis and characterization of these metal complexes typically follow a structured workflow, as illustrated in the diagram below.

Caption: General experimental workflow for the synthesis and characterization of this compound metal complexes.

Simplified Jablonski Diagram for Luminescence

The following diagram illustrates the electronic transitions that lead to the observed luminescence in these complexes.

Caption: Simplified Jablonski diagram illustrating the photophysical processes of absorption and emission.

Conclusion

The luminescent properties of this compound metal complexes are a rich area of study with significant potential for the development of novel functional materials. The tunability of their emission characteristics through the modification of the metal center and ancillary ligands makes them highly attractive for a variety of applications, from biological imaging to photocatalysis. A thorough understanding of their synthesis, photophysical properties, and the underlying electronic transitions is paramount for the rational design of new and improved complexes. This guide provides a foundational overview to aid researchers and professionals in this exciting field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Luminescent cyclometalated alkynylgold(III) complexes with this compound derivatives: synthesis, characterization, electrochemistry, photophysics, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Direct Base-Assisted C‒H Cyclonickelation of 6-Phenyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct Base-Assisted C‒H Cyclonickelation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Functionalized 6-Phenyl-2,2'-bipyridine Ligands

The this compound scaffold is a privileged ligand in coordination chemistry, renowned for its ability to form stable complexes with a wide range of metal ions. These complexes are pivotal in diverse applications, from catalysis and materials science to the development of novel therapeutic agents.[1][2] The functionalization of this core structure allows for the fine-tuning of its steric and electronic properties, enabling the rational design of ligands for specific applications. This technical guide provides a comprehensive overview of the primary synthetic strategies for constructing and functionalizing this compound ligands, complete with detailed experimental protocols and quantitative data.

Core Synthetic Strategies

The construction of the this compound core can be approached in two primary ways: by first forming the 2,2'-bipyridine unit and then introducing the phenyl group, or through a convergent strategy where the entire tricycle is assembled in a single key step.

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are the most prevalent and versatile methods for constructing the C-C bonds necessary for the this compound skeleton.[3][4] These methods offer high yields and excellent functional group tolerance.[1][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly attractive route for forming C(sp²)–C(sp²) bonds, utilizing palladium catalysts to couple an organoboron species with an organic halide.[3] This reaction is widely used for preparing bipyridine structures.[4][6] For the synthesis of this compound, this can involve coupling a 2-pyridylboronic acid with a 2-bromo-6-phenylpyridine or vice versa. The reaction generally requires a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base like Na₂CO₃.[3][7] Despite its utility, challenges can arise from the strong coordination of the bipyridine product to the metal center, which can decrease catalytic activity.[1]

Stille Coupling

The Stille coupling employs a palladium catalyst to join an organostannane (organotin) compound with an organic halide.[8][9] This method is valued for the stability of organostannanes in air and moisture and its broad functional group compatibility.[9][10] For instance, a 2-(trialkylstannyl)pyridine can be coupled with a 2-bromo-6-phenylpyridine.[3] A significant drawback of the Stille coupling is the high toxicity of the organotin reagents, which necessitates careful handling and purification to remove tin byproducts.[1][3][8]

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[3] This method is known for its high yields and mild reaction conditions.[5] The required pyridyl zinc halides can be prepared via transmetalation from pyridyl lithium or by direct reaction of pyridyl halides with activated zinc.[5] The catalyst often shows high activity and stability against air and moisture.[3]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile, convergent method for preparing highly substituted pyridines.[11][12] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[12][13] To synthesize a this compound, one could react 1-(2-oxo-2-phenylethyl)pyridinium with a chalcone derived from 2-acetylpyridine, followed by cyclization with ammonium acetate.[14] This method is advantageous for creating complex substitution patterns in a single pot.[11]

Functionalization of the this compound Scaffold

After the core is assembled, functional groups can be introduced to modulate the ligand's properties. This can be achieved by using functionalized starting materials in the core synthesis or by direct modification of the this compound product.

Direct C-H Activation and Cyclometalation

Direct C-H bond activation is a powerful strategy for late-stage functionalization, avoiding the need for pre-functionalized substrates.[15] For this compound, this often leads to cyclometalation, where a metal center coordinates to the bipyridine nitrogens and inserts into a C-H bond on the phenyl ring, forming a stable metallacycle.[16] This process is common with transition metals like platinum, iridium, and nickel.[15][17][18] The resulting cyclometalated complexes are themselves of great interest and can serve as intermediates for further functionalization.[17] Another, rarer, form of C-H activation is the "rollover" cyclometalation, where a C-H bond on one of the pyridine rings (typically at the C3 position) is activated.[18][19][20]

Quantitative Data Summary

The efficiency of synthetic routes is best compared through reaction yields. The following tables summarize yields for key cross-coupling reactions used in the synthesis of bipyridine derivatives.

Table 1: Suzuki-Miyaura Coupling Yields for Bipyridine Synthesis

| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst (mol%) | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine | 3-Pyridylboronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ | ~50-65 | [3] |

| Pyridyl Halides | 3-Pyridine boronic pinacol ester | Cyclopalladated ferrocenylimine | - | High | [3] |

| Bromopyridines | 2-Pyridineboronic acid N-phenyldiethanolamine ester | PdCl₂(PPh₃)₂ (5) | - | Good | [6] |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | Low (in water) |[7] |

Table 2: Stille Coupling Yields for Bipyridine Synthesis

| Aryl Halide | Organostannane | Catalyst (mol%) | Additive/Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromopyridines | 3- or 2-Stannylpyridines | Cyclopalladated ferrocenylimine (1) | CuI, CsF | High | [3] |

| Bromopyridines | Stannylated pyridines | PdCl₂(PPh₃)₂ | - | Good | [3] |

| Various | Various | Pd(OAc)₂/Dabco | - | Good-Excellent |[8] |

Table 3: Kröhnke Synthesis Yields for Substituted Pyridines

| Reactants | Product | Overall Yield (%) | Reference |

|---|---|---|---|

| 2-acetylthiophene-derived α-pyridinium acyl ketone + Michael acceptor | Functionalized pyridine | 60 | [11] |

| Aryl aldehyde + 2 equivalents of 2-acetylpyridine | 4'-aryl-2,2':6',2''-terpyridines | High |[11][13] |

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are representative protocols for the Suzuki-Miyaura and Stille couplings.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from typical conditions reported for the synthesis of biaryls and bipyridines.[7][21]

Materials:

-

Aryl halide (e.g., 2-bromo-6-phenylpyridine) (1.0 mmol)

-

Pyridylboronic acid (1.5 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.5 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 mmol)

-

Solvent: Water/co-solvent mixture (e.g., ethanol, acetone) (6.5 mL total)

Procedure:

-

To a round-bottomed flask, add the aryl halide (1.0 mmol), pyridylboronic acid (1.5 mmol), Na₂CO₃ (2.0 mmol), and a magnetic stir bar.

-

Add the water/co-solvent mixture (e.g., 3.5 mL water and 3.0 mL ethanol).

-

Add the palladium catalyst, Pd(OAc)₂ (0.5 mol%).

-

Stir the mixture vigorously at a specified temperature (e.g., 35-60 °C) in air.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound derivative.

Protocol 2: General Procedure for Stille Coupling

This protocol is based on established methods for Stille cross-coupling reactions.[3][9]

Materials:

-

Organic halide or triflate (e.g., 2-bromo-6-phenylpyridine) (1.0 equiv)

-

Organostannane reagent (e.g., 2-(tributylstannyl)pyridine) (1.0-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)

-

Anhydrous solvent (e.g., toluene, DMF, or THF)

-

Optional: Additive such as CuI or LiCl

Procedure:

-

Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the palladium catalyst, the organic halide, and any solid additives to the flask.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous solvent via syringe, followed by the organostannane reagent.

-

Heat the reaction mixture to the desired temperature (often reflux) and stir for several hours to days.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of KF (to remove tin byproducts) and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Caution: Organotin compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Waste must be disposed of according to institutional guidelines for heavy metal waste.[3][9]

Conclusion

The synthesis of functionalized this compound ligands is a well-established field, with palladium-catalyzed cross-coupling reactions, particularly the Suzuki, Stille, and Negishi couplings, serving as the most robust and versatile tools for constructing the core scaffold. The Kröhnke synthesis offers a powerful convergent alternative for accessing complex derivatives. Furthermore, late-stage functionalization via C-H activation provides an efficient route to novel ligands and organometallic complexes. The choice of synthetic strategy depends on the desired substitution pattern, functional group tolerance, and considerations regarding reagent toxicity and availability. The protocols and data presented in this guide offer a solid foundation for researchers aiming to design and synthesize novel this compound ligands for a multitude of applications in science and technology.

References

- 1. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stille Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Direct base-assisted C‒H cyclonickelation of this compound - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. rose-hulman.edu [rose-hulman.edu]

An In-Depth Technical Guide to 6-Phenyl-2,2'-bipyridine: Properties, Synthesis, and Applications in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Phenyl-2,2'-bipyridine, a significant ligand in coordination chemistry and catalysis. This document details its chemical properties, provides in-depth experimental protocols for its synthesis and characterization, and explores its role in modern catalytic processes, particularly in nickel-catalyzed cross-coupling reactions.

Core Chemical Properties and Identification

This compound is a substituted bipyridine ligand with the Chemical Abstracts Service (CAS) registry number 61633-06-5 .[1] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 61633-06-5 | [1] |

| Molecular Formula | C₁₆H₁₂N₂ | [1] |

| Molecular Weight | 232.28 g/mol | [1] |

| IUPAC Name | 2-phenyl-6-(pyridin-2-yl)pyridine | [1] |

| Melting Point | 83.5-84.5 °C | |

| Appearance | Solid | |

| Topological Polar Surface Area | 25.8 Ų | [1] |

| XLogP3 | 3.3 | [1] |

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound is commonly achieved through the Kröhnke pyridine synthesis. This method offers a versatile route to highly functionalized pyridines.[2][3][4]

Experimental Protocol: Kröhnke Synthesis of this compound

This protocol describes the synthesis of this compound from 1-(2-oxo-2-phenylethyl)pyridinium and 2-vinylpyridine, which serves as the α,β-unsaturated component precursor.

Materials:

-

1-(2-oxo-2-phenylethyl)pyridinium salt (can be prepared from 2-bromoacetophenone and pyridine)

-

2-Vinylpyridine

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the 1-(2-oxo-2-phenylethyl)pyridinium salt, an excess of 2-vinylpyridine, and a large excess of ammonium acetate.

-

Add glacial acetic acid as the solvent.

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water and then with a small amount of cold diethyl ether.

Purification Protocol: Recrystallization

The crude this compound can be purified by recrystallization to obtain a crystalline solid.

Materials:

-

Crude this compound

-

Ethanol (or another suitable solvent like ligroin/ethyl ether mixture)

-

Water

Procedure:

-

Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Perform a hot gravity filtration to remove insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃). The aromatic region of the ¹H NMR spectrum will show a complex pattern of signals corresponding to the protons of the phenyl and bipyridine rings.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic rings, typically in the 1400-1600 cm⁻¹ region, and C-H stretching vibrations above 3000 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (232.28 g/mol ).

Applications in Catalysis: A Focus on Nickel-Catalyzed Cross-Coupling

This compound and its derivatives are crucial ligands in transition metal-catalyzed reactions, particularly in nickel-catalyzed cross-coupling processes. These ligands can stabilize various oxidation states of nickel, facilitating catalytic cycles for the formation of carbon-carbon and carbon-heteroatom bonds.

A significant area of application is in photoredox/nickel dual catalysis, which enables the coupling of electrophiles under mild conditions.

Experimental Workflow: Nickel-Catalyzed Reductive Cross-Coupling

This generalized workflow describes a nickel-catalyzed reductive cross-coupling of an aryl halide with an alkyl halide, a reaction where bipyridine ligands are commonly employed.

Signaling Pathway: A Representative Nickel-Catalyzed Reductive Cross-Coupling Cycle

The following diagram illustrates a plausible catalytic cycle for the reductive cross-coupling of an aryl halide (Ar-X) and an alkyl halide (R-X') mediated by a nickel complex with a bipyridine ligand (represented as N^N), such as this compound.

References

solubility of 6-Phenyl-2,2'-bipyridine in organic solvents

An In-depth Technical Guide to the Solubility of 6-Phenyl-2,2'-bipyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . While a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound, this guide offers valuable qualitative solubility information based on the properties of the parent compound, 2,2'-bipyridine, and general principles of chemical solubility.

Furthermore, this document presents detailed experimental protocols for the precise determination of the solubility of this compound, empowering researchers to generate the quantitative data required for their specific applications.

Qualitative Solubility Profile

Based on the structure of this compound, which contains both aromatic rings and nitrogen-containing heterocyclic rings, its solubility in various organic solvents can be predicted. The parent compound, 2,2'-bipyridine, is known to be very soluble in a range of organic solvents, including alcohols, ether, and benzene[1]. The addition of a phenyl group is expected to increase its affinity for non-polar and aromatic solvents.

Expected Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents like dichloromethane and chloroform. Aromatic solvents like toluene and benzene are also expected to be good solvents.

-

Moderate Solubility: Expected in polar protic solvents like ethanol and methanol, and in ethers like diethyl ether and tetrahydrofuran (THF).

-

Low Solubility: Expected in non-polar aliphatic hydrocarbons such as hexane and cyclohexane.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the .

Gravimetric Method

This is a classical and reliable method for determining solubility.

Materials:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature bath or a shaker with precise temperature control. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature until the undissolved solid has settled.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed evaporating dish or vial.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution in the pre-weighed dish or vial. This can be done at room temperature, in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or under vacuum.

-

Mass Determination: Once the solvent is completely evaporated, weigh the dish or vial containing the solid residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

Spectroscopic Method (UV-Vis)

This method is suitable if this compound has a distinct chromophore and does not degrade in the chosen solvent.

Materials:

-

This compound

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1-3).

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant and filter it. Dilute the filtered solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding and practical protocols for researchers working with this compound. The generation of precise solubility data will be invaluable for the successful application of this compound in various scientific and industrial endeavors.

References

A Technical Deep Dive into Theoretical Calculations of 6-Phenyl-2,2'-bipyridine Complexes

For Researchers, Scientists, and Drug Development Professionals

The study of 6-phenyl-2,2'-bipyridine and its metallic complexes is a burgeoning field of research, with significant implications for the development of novel therapeutics, advanced materials for organic light-emitting diodes (OLEDs), and efficient solar cells. This technical guide delves into the theoretical calculations that underpin our understanding of these versatile complexes, providing a comprehensive overview of the computational methodologies, key findings, and experimental correlations that are crucial for advancing their application.

Introduction to this compound Complexes

This compound is a versatile tridentate ligand that can coordinate with a variety of metal centers, including iridium(III), gold(III), palladium(II), and cadmium(II). The resulting complexes exhibit a rich diversity of photophysical and electrochemical properties, largely dictated by the nature of the metal, the ligand's substituents, and the overall coordination geometry. These properties make them highly attractive for a range of applications. In the realm of drug development, for instance, their potential as imaging agents and photosensitizers in photodynamic therapy is being actively explored. In materials science, their high quantum yields and tunable emission spectra are being harnessed for the creation of next-generation OLEDs and other optoelectronic devices.

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have become indispensable tools for elucidating the structure-property relationships in these complexes. These computational methods allow researchers to predict and rationalize the geometric and electronic structures, absorption and emission spectra, and other key physicochemical parameters, thereby guiding the rational design of new and improved this compound-based molecules.

Generalized Experimental and Computational Protocols

While the precise experimental and computational protocols can vary between studies, a general workflow is typically followed for the synthesis, characterization, and theoretical investigation of this compound complexes. It is important to note that the detailed, step-by-step experimental procedures are most often found in the supporting information of the cited peer-reviewed publications.

Synthesis and Characterization

The synthesis of this compound complexes generally involves the reaction of a suitable metal precursor with the this compound ligand in an appropriate solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product in high yield. Following synthesis, the complexes are purified using techniques like recrystallization or chromatography.

A suite of analytical techniques is then employed for comprehensive characterization:

-

Elemental Analysis: To confirm the elemental composition of the synthesized complex.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure in solution.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the ligands and the metal-ligand bonds.

-

Mass Spectrometry: Techniques like MALDI-TOF are used to determine the molecular weight of the complex.

-

Single-Crystal X-ray Diffraction: This powerful technique provides the precise three-dimensional arrangement of atoms in the solid state, offering definitive structural information.[1]

Theoretical Calculations

Theoretical investigations of this compound complexes are predominantly carried out using DFT and TD-DFT methods. These calculations provide deep insights into the electronic structure and photophysical properties of the molecules.

The typical computational workflow is as follows:

-

Ground State Geometry Optimization: The molecular geometry of the complex in its ground electronic state is optimized using DFT. A variety of functionals, such as B3LYP or PBE0, and basis sets, like LanL2DZ for the metal and 6-31G* for other atoms, are employed.[2][3] The choice of functional and basis set is crucial for obtaining accurate results and is often validated against experimental data.

-

Excited State Geometry Optimization: For studying emission properties, the geometry of the lowest triplet excited state (T₁) is also optimized.[3]

-

Calculation of Electronic Properties: Once the geometries are optimized, various electronic properties are calculated, including the energies of the frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO gap, and the Mulliken charge distribution.

-

Prediction of Absorption and Emission Spectra: TD-DFT calculations are then performed on the optimized ground and excited state geometries to simulate the UV-Vis absorption and phosphorescence emission spectra, respectively.[2][4] These calculations provide information about the transition energies, oscillator strengths, and the nature of the electronic transitions involved (e.g., metal-to-ligand charge transfer, intraligand charge transfer).

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data extracted from various studies on this compound complexes, providing a comparative overview of their photophysical properties.

Table 1: Photophysical Properties of Iridium(III) Complexes

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Efficiency (Φ) | Reference |

| [(C^N^N)Ir(III)(C^N^N)]⁺ | Not specified | ~510 (calculated) | High (predicted) | [2][3] |

| [(C^N^N)Ir(III)(N^C^N)]⁺ | Not specified | Not specified | Comparable to observed efficiencies | [2] |

| Bipyridine-based Ir(III) complexes | Not specified | 479, 484, 488 | 0.72, 0.75, 0.81 | [5] |

C^N^N = this compound; N^C^N = 2,6-pyridyl-benzene

Table 2: Photophysical Properties of Gold(III) Complexes

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Nature of Transition | Reference |

| [Au(RC^N^N)(C≡C-R')]PF₆ | 374-406 | 469-550 (at 77 K) | Metal-perturbed intraligand π-π* | [4] |

Table 3: Photophysical Properties of Palladium(II) Complexes

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Nature of Emission | Reference |

| [Pd(L¹)X] (X = Cl, Br, I) | ~390 | Non-emissive at 298 K | - | [6] |

| [Pd(L¹)PPh₃]⁺ | ~390 | 467-586 (at 77 K) | Intraligand excited states | [6] |

| [Pd₂(L¹⁻⁵)₂(μ-dppm)]²⁺ | ~390 | 626-658 (at 77 K) | π-π excimeric IL transitions | [6] |

Table 4: Photophysical Properties of Cadmium(II) Complexes

| Complex | Absorption Properties | Reference |

| CdL(1,2)I₂ | Investigated by TD-DFT | [1] |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the theoretical study of this compound complexes.

Caption: Workflow for theoretical calculations on this compound complexes.

Caption: Key electronic transitions in this compound complexes.

Conclusion

Theoretical calculations, particularly DFT and TD-DFT, have proven to be powerful and indispensable tools in the study of this compound complexes. They provide a detailed understanding of the electronic structure and photophysical properties, which is crucial for the rational design of new materials with tailored functionalities. The synergy between theoretical predictions and experimental validation is key to unlocking the full potential of these fascinating molecules in diverse fields, from medicine to materials science. As computational methods continue to improve in accuracy and efficiency, their role in guiding the discovery and development of novel this compound-based technologies will undoubtedly continue to grow.

References

- 1. Synthesis, crystal structures and spectral properties of 6'-phenyl-2,2'-bipyridine derivatives and their CdLI(2) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DFT and TD-DFT study on the electronic structures and phosphorescent properties of this compound tridentate iridium(III) complexes and their isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Luminescent cyclometalated alkynylgold(III) complexes with this compound derivatives: synthesis, characterization, electrochemistry, photophysics, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5'-position of the N-coordinating pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Discovery and Enduring Legacy of 6-Phenyl-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of 6-Phenyl-2,2'-bipyridine. Since its emergence from the development of sophisticated synthetic methodologies in the mid-20th century, this versatile ligand has become a cornerstone in coordination chemistry, catalysis, and materials science. Its unique electronic and steric properties have paved the way for significant advancements in photoredox catalysis, the development of luminescent materials, and have shown potential in the design of novel therapeutic agents. This guide details the seminal synthetic protocols, presents key quantitative data in a structured format, and visualizes complex chemical processes to offer a comprehensive resource for professionals in the chemical and biomedical sciences.

Discovery and Historical Context

The story of this compound is intrinsically linked to the broader development of synthetic routes to substituted bipyridines. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis became feasible with the advent of powerful synthetic methods for constructing complex pyridine-based structures. The most notable of these is the Kröhnke pyridine synthesis , first reported by Fritz Kröhnke and Wilfried Zecher in 1961. This method, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonia source, provided a versatile and high-yielding pathway to a wide array of substituted pyridines, including phenyl-substituted bipyridines.[1][2]

Prior to the Kröhnke synthesis, the preparation of asymmetrically substituted bipyridines was a significant synthetic challenge. The development of this methodology opened the door for the systematic investigation of ligands like this compound, allowing for the fine-tuning of steric and electronic properties of metal complexes. This newfound accessibility spurred research into the coordination chemistry of this and related ligands, leading to the discovery of their utility in a variety of applications.

Synthesis of this compound

The Kröhnke synthesis remains a cornerstone for the preparation of this compound. Additionally, modern cross-coupling reactions have provided alternative and often more efficient routes.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a powerful method for the formation of substituted pyridines. The general mechanism involves a Michael addition of a pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization.[3]

This protocol is adapted from established procedures for the synthesis of phenyl-substituted bipyridines.[1]

Materials:

-

N-(2-(2-pyridyl)-2-oxoethyl)pyridinium iodide (Kröhnke salt)

-

Chalcone (1,3-diphenyl-2-propen-1-one)

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine N-(2-(2-pyridyl)-2-oxoethyl)pyridinium iodide (1 equivalent), chalcone (1 equivalent), and a large excess of ammonium acetate (10-15 equivalents).

-

Add glacial acetic acid to the flask to serve as the solvent.

-

Heat the reaction mixture to reflux (approximately 120 °C) with stirring for 4-6 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of ice-water and stir. A precipitate of the crude product will form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with copious amounts of water, followed by a small amount of cold ethanol to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Diagram of the Kröhnke Synthesis Workflow:

Modern Synthetic Methods

Modern cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, offer alternative and often more versatile routes to this compound and its derivatives. These methods typically involve the coupling of a phenyl-containing organometallic reagent with a bipyridine-containing halide or triflate, or vice versa.[4]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its characterization and for understanding its behavior in various applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂N₂ | [5] |

| Molecular Weight | 232.28 g/mol | [5] |

| CAS Number | 61633-06-5 | [5] |

| Appearance | White to off-white solid | |